DNP-X acid

Description

Contextualizing Dinitrophenyl Derivatives in Chemical Biology Research

The 2,4-dinitrophenyl (DNP) group is a cornerstone in chemical biology due to its distinct chemical and immunological properties. A primary role of DNP is as a hapten—a small molecule that, while not immunogenic on its own, can elicit a strong and specific immune response when conjugated to a larger carrier molecule, such as a protein. numberanalytics.comcreative-diagnostics.combritannica.com This characteristic is widely exploited to generate anti-DNP antibodies, which serve as highly specific detection reagents in a multitude of immunoassay formats like ELISA and Western blotting. synabs.be

Historically, dinitrophenyl derivatives have been pivotal in protein chemistry. The reaction of 2,4-dinitrofluorobenzene (DNFB) with the N-terminal amino acids of polypeptides was a foundational method developed by Frederick Sanger for protein sequencing. Furthermore, the DNP group functions as an efficient quencher for intrinsic protein fluorescence, particularly from tryptophan and tyrosine residues. medchemexpress.comaatbio.com This property makes DNP-containing compounds valuable in designing probes for Förster Resonance Energy Transfer (FRET) assays, which are used to measure molecular proximities and interactions within intact cells. medchemexpress.comnih.gov The interaction between a fluorescent donor and a DNP acceptor allows for the quantitative study of protein organization and complex formation. nih.govrsc.org

Table 2: Applications of Dinitrophenyl (DNP) Derivatives in Research

| Application Area | Description | Reference |

|---|---|---|

| Immunology | Acts as a hapten to generate specific anti-DNP antibodies for use in immunoassays and as experimental controls. | creative-diagnostics.comsynabs.benih.gov |

| Protein Chemistry | Used for the labeling and identification of N-terminal amino acids in proteins. | youtube.com |

| FRET-Based Assays | Serves as an effective non-fluorescent acceptor (quencher) for donor fluorophores like tryptophan, enabling studies of molecular proximity. | medchemexpress.comaatbio.com |

| Oxidative Stress Detection | Used to derivatize protein carbonyls, a marker of oxidative damage, for spectrophotometric quantification. | nih.gov |

Significance of Hexanoic Acid Conjugates in Biochemical Probe Design

The hexanoic acid component of 6-((2,4-dinitrophenyl)amino)hexanoic acid plays a crucial role as a linker in the field of bioconjugation. A linker, or spacer arm, provides physical separation between a reporter molecule (like DNP) and the biomolecule to which it is attached. This separation is often necessary to minimize steric hindrance, ensuring that neither the function of the reporter group nor the biological activity of the target molecule is compromised. The flexible, six-carbon aliphatic chain of hexanoic acid is well-suited for this purpose. nih.gov

The terminal carboxylic acid of the hexanoic acid moiety is a key functional handle for conjugation. nih.gov This carboxyl group can be chemically activated, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester. windows.netinterchim.frthermofisher.comlumiprobe.com Activated NHS esters are highly reactive towards primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue, forming a stable amide bond under mild, slightly alkaline pH conditions (typically pH 8.3-8.5). interchim.frlumiprobe.comlumiprobe.com This chemistry provides a robust and widely used method for covalently labeling proteins and other amine-containing biomolecules. thermofisher.com Beyond simply linking molecules, the incorporation of fatty acid chains like hexanoic acid can also be a deliberate strategy to modulate the physicochemical properties of the resulting conjugate, such as its solubility and pharmacokinetic behavior in biological systems. acs.org

Table 3: Role of the Hexanoic Acid Linker in Bioconjugation

| Function | Description | Reference |

|---|---|---|

| Spacer Arm | Provides a flexible, six-carbon chain that separates the DNP group from the target biomolecule, reducing potential steric interference. | nih.gov |

| Reactive Handle | The terminal carboxylic acid can be activated (e.g., to an NHS ester) to form stable covalent bonds with primary amines on proteins and other molecules. | thermofisher.comlumiprobe.comub.edu |

| Property Modulation | Conjugation with fatty acid linkers can be used as a strategy to alter the overall physicochemical properties, such as solubility or pharmacokinetics, of the final conjugate. | acs.org |

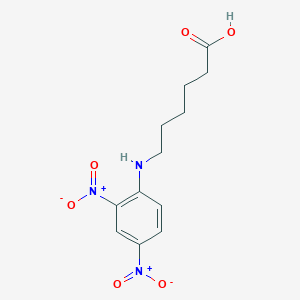

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-12(17)4-2-1-3-7-13-10-6-5-9(14(18)19)8-11(10)15(20)21/h5-6,8,13H,1-4,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUWUKIAUDIXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146636 | |

| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-72-5 | |

| Record name | Dinitrophenyl-ε-aminocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10466-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-N-(2,4-Dinitrophenyl)aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-DINITROPHENYL)-6-AMINOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9DMK9DA99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Modifications of 6 2,4 Dinitrophenyl Amino Hexanoic Acid

Established Synthetic Routes to 6-((2,4-Dinitrophenyl)amino)hexanoic Acid

The predominant and well-documented method for synthesizing 6-((2,4-dinitrophenyl)amino)hexanoic acid is through a nucleophilic aromatic substitution reaction. This process involves the reaction of 6-aminohexanoic acid with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a compound also known as Sanger's reagent.

In this reaction, the amino group of 6-aminohexanoic acid acts as the nucleophile, attacking the carbon atom of the FDNB ring that is bonded to fluorine. The reaction is facilitated by the two electron-withdrawing nitro groups on the dinitrophenyl moiety, which activate the benzene (B151609) ring for nucleophilic attack. The fluorine atom is subsequently displaced as a good leaving group. This synthesis is typically performed in a basic solution, which serves to neutralize the hydrofluoric acid formed as a byproduct. This method is not only effective for creating the DNP-hapten but also forms the basis for techniques that introduce DNP groups into larger molecules like DNA, which can then be recognized by specific antibodies. capes.gov.br

Table 1: Key Components in the Synthesis of 6-((2,4-Dinitrophenyl)amino)hexanoic Acid

| Role in Synthesis | Compound Name | Chemical Formula |

|---|---|---|

| Starting Material | 6-Aminohexanoic acid | C₆H₁₃NO₂ |

| Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | C₆H₃FN₂O₄ |

| Product | 6-((2,4-Dinitrophenyl)amino)hexanoic acid | C₁₂H₁₅N₃O₆ |

| Byproduct | Hydrofluoric acid | HF |

Derivatization Methodologies for Enhanced Functionality and Reactivity

To be effectively used in bioconjugation, the carboxylic acid functional group of 6-((2,4-dinitrophenyl)amino)hexanoic acid must often be chemically modified to enhance its reactivity towards other functional groups, particularly amines.

Succinimidyl Ester Activation for Amine Conjugation

A principal strategy for activating the carboxyl group is its conversion into an N-hydroxysuccinimide (NHS) ester. lumiprobe.com This creates a new compound, 6-((2,4-Dinitrophenyl)amino)hexanoic Acid, Succinimidyl Ester , often abbreviated as DNP-X, SE. thermofisher.comfishersci.co.uk This derivatization is typically achieved by reacting the parent acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent.

The resulting NHS ester is an amine-reactive compound that readily couples with primary amines on proteins, modified oligonucleotides, and other molecules to form a stable amide bond. thermofisher.comsigmaaldrich.combroadpharm.com The NHS moiety is an excellent leaving group, which facilitates the conjugation reaction. glenresearch.com These reactions are most efficient in buffers with a pH range of 7.2 to 9. thermofisher.com

Table 2: Physicochemical Properties of Parent Acid and its NHS Ester Derivative

| Property | 6-((2,4-Dinitrophenyl)amino)hexanoic Acid | 6-((2,4-Dinitrophenyl)amino)hexanoic Acid, Succinimidyl Ester |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₆ nih.gov | C₁₆H₁₈N₄O₈ sigmaaldrich.com |

| Molecular Weight | 297.26 g/mol nih.gov | 394.34 g/mol sigmaaldrich.com |

| CAS Number | 10466-72-5 apolloscientific.co.uk | 82321-04-8 sigmaaldrich.com |

| Reactivity | Carboxylic acid | Amine-reactive NHS ester thermofisher.com |

Linker Chemistry in Complex Molecular Probes

The structure of 6-((2,4-dinitrophenyl)amino)hexanoic acid is inherently that of a linker molecule. The hexanoic acid portion provides a flexible and hydrophobic six-carbon chain. mdpi.com This chain acts as a spacer arm, often denoted by the "X" in product names like "DNP-X", separating the terminal dinitrophenyl (DNP) group from the reactive carboxyl or NHS ester group. fishersci.com

This spacer is critical in many biological applications. It increases the accessibility of the conjugated DNP hapten, allowing it to be more readily detected by anti-DNP antibodies by minimizing steric hindrance. fishersci.com The use of 6-aminohexanoic acid as a linker is a common strategy to modify the hydrophobicity and flexibility of various biologically active structures. mdpi.com

Table 3: Components of the DNP-X, SE Molecular Probe

| Component | Structure | Function |

|---|---|---|

| Hapten | 2,4-Dinitrophenyl (DNP) group | Immunological recognition site for anti-DNP antibodies. |

| Linker/Spacer | Aminohexanoyl chain ('X') | Provides separation and flexibility, enhancing accessibility. mdpi.comfishersci.com |

| Reactive Group | Succinimidyl Ester (SE) | Reacts with primary amines to form stable covalent bonds. thermofisher.com |

Regioselectivity and Reaction Mechanisms in Conjugation Reactions

The conjugation of DNP-X, SE to biomolecules is characterized by a high degree of regioselectivity and a well-understood reaction mechanism.

The reaction mechanism is a nucleophilic acyl substitution. The primary aliphatic amine group on a target molecule attacks the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a transient tetrahedral intermediate, which then collapses. The N-hydroxysuccinimide is released as a leaving group, resulting in the formation of a highly stable amide bond that covalently links the DNP moiety to the target. glenresearch.comnih.gov

This reaction is highly selective for primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group on proteins. glenresearch.com While NHS esters can react with other nucleophilic residues, the reaction with primary amines is the most efficient and forms the most stable linkage. glenresearch.com The reactivity of individual lysine residues can be influenced by their local microenvironment and pKa, with the lysine having the lowest pKa often being the most kinetically favored for modification at a slightly basic pH. nih.gov

Table 4: Factors Influencing Regioselectivity and Reaction Efficiency

| Factor | Optimal Condition/Consideration | Rationale |

|---|---|---|

| Target Functional Group | Primary amines (e.g., Lysine ε-NH₂) | High nucleophilicity leads to a rapid and stable amide bond formation. glenresearch.com |

| pH | pH 8.3 - 8.5 | Balances amine nucleophilicity (deprotonated state) with minimizing NHS ester hydrolysis. lumiprobe.comwindows.net |

| Solvent | Aqueous buffer; DMSO or DMF for initial dissolution of NHS ester | Ensures solubility of reactants and compatibility with biomolecules. windows.net |

| Local Microenvironment | Solvent accessibility and pKa of the target amine | The pKa of a specific lysine residue can dictate its kinetic reactivity. nih.gov |

Table of Mentioned Compounds

| Name Used in Article | Systematic or Common Name |

|---|---|

| 6-((2,4-Dinitrophenyl)amino)hexanoic acid | 6-((2,4-Dinitrophenyl)amino)hexanoic acid |

| 6-Aminohexanoic acid | 6-Aminohexanoic acid |

| 1-Fluoro-2,4-dinitrobenzene | 1-Fluoro-2,4-dinitrobenzene (FDNB) |

| N-hydroxysuccinimide | N-hydroxysuccinimide (NHS) |

| 6-((2,4-Dinitrophenyl)amino)hexanoic Acid, Succinimidyl Ester | (2,5-dioxopyrrolidin-1-yl) 6-(2,4-dinitroanilino)hexanoate |

Applications of 6 2,4 Dinitrophenyl Amino Hexanoic Acid in Advanced Biological and Biochemical Research

Development and Utilization as Biochemical Probes

The dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit an immune response only when attached to a larger carrier such as a protein. synabs.be This characteristic is central to many of its applications.

Photoaffinity Labeling Reagents in Molecular Biology

While the core structure of 6-((2,4-dinitrophenyl)amino)hexanoic acid is not inherently photoreactive, its derivatives are crucial in photoaffinity labeling. This technique is used to identify and characterize binding sites of proteins and other macromolecules. For instance, modifications of related molecules, such as ATP, with an azido (B1232118) group, a photoreactive moiety, have been used to label specific protein subunits. ox.ac.uk The dinitrophenyl group in these probes can serve as a recognizable tag for subsequent detection and analysis.

Fluorescent Resonance Energy Transfer (FRET) Quenching Systems

6-((2,4-Dinitrophenyl)amino)hexanoic acid is widely recognized as an excellent quencher in Fluorescence Resonance Energy Transfer (FRET) systems. aatbio.comaatbio.comtheranosticshealth.comanaspec.com FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. mdpi.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.

The dinitrophenyl group effectively quenches the intrinsic fluorescence of amino acids like tryptophan and tyrosine. aatbio.comaatbio.comtheranosticshealth.comnih.gov Tryptophan, in particular, is a common intrinsic fluorescent probe in proteins. mdpi.com The quenching of tryptophan fluorescence by dinitrophenol derivatives occurs through a dynamic process, which is influenced by the formation of a complex between the two molecules. nih.govresearchgate.net This property is harnessed in various assays to monitor protein conformational changes and interactions. mdpi.comnih.govresearchgate.net

A significant application of 6-((2,4-dinitrophenyl)amino)hexanoic acid is its incorporation into fluorogenic substrates for enzyme assays. aatbio.comnih.govrndsystems.com In these substrates, a fluorescent group, such as 7-methoxycoumarin-4-yl)acetyl (MOCAc), is paired with the DNP quencher. nih.gov The substrate is designed with a specific cleavage site for a particular enzyme. In the intact substrate, the proximity of the DNP group to the fluorophore results in the quenching of fluorescence. nih.govrndsystems.com Upon enzymatic cleavage of the peptide bond separating the fluorophore and the quencher, the fluorescence is restored, providing a direct and continuous measure of enzyme activity. nih.govrndsystems.comnih.gov

For example, highly sensitive synthetic decapeptide substrates have been designed for cathepsins E and D using this principle. nih.gov These substrates, containing a MOCAc fluorophore and a DNP quenching group, show a significant increase in fluorescence upon hydrolysis of the Phe-Phe bond by the enzymes. nih.gov

| Substrate | Target Enzymes | kcat/Km (µM⁻¹s⁻¹) |

| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH2 | Cathepsin E | 10.9 nih.gov |

| Cathepsin D | 15.6 nih.gov | |

| MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH2 | Cathepsin E | 12.2 nih.gov |

| Cathepsin D | 16.3 nih.gov |

Immunochemical Applications and Anti-DNP Antibody Recognition

The dinitrophenyl group is a potent hapten, meaning it can be recognized by specific antibodies. synabs.be 6-((2,4-Dinitrophenyl)amino)hexanoic acid and its derivatives are used to generate bioconjugates that can be detected with anti-dinitrophenyl (anti-DNP) antibodies. aatbio.comtheranosticshealth.comthermofisher.com This property is widely exploited in various immunochemical assays, such as ELISA and immunohistochemistry. synabs.be Anti-DNP antibodies are also frequently used as isotype controls in both in vitro and in vivo studies to establish baseline readings and ensure the accuracy of experimental data. synabs.be

Role in Enzyme Activity Monitoring and Modulators

Beyond its use in FRET-based assays, the DNP moiety plays a role in other methods for monitoring enzyme activity. For instance, endpoint assays have been developed that utilize the reaction of picrylsulfonic acid (2,4,6-trinitrobenzenesulfonic acid, TNBS) with amino groups to form colored products, which can be quantified spectrophotometrically. frontiersin.org This principle can be adapted to measure the activity of enzymes that produce or consume molecules with primary amino groups.

Substrate Analogue Development for Protease Assays (e.g., Angiotensin I-Converting Enzyme, Endothelin-Converting Enzyme-1)

The dinitrophenyl (DNP) group is an excellent quencher for fluorophores such as tryptophan or 7-methoxycoumarin-4-acetic acid (MCA), making 6-((2,4-dinitrophenyl)amino)hexanoic acid a key component in the development of substrates for Förster Resonance Energy Transfer (FRET)-based protease assays. anaspec.comnih.govresearchgate.net In these assays, the compound is incorporated into a peptide substrate that contains a cleavage site for the target protease, such as Angiotensin I-Converting Enzyme (ACE) or Endothelin-Converting Enzyme-1 (ECE-1). nih.govaatbio.com

The principle involves synthesizing a peptide where a fluorescent donor (e.g., MCA) and the DNP quencher are positioned on opposite sides of the protease cleavage site. In the intact peptide, the proximity of the DNP group to the fluorophore quenches the fluorescent signal. Upon enzymatic cleavage of the peptide bond by the protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This method allows for the continuous and sensitive monitoring of enzyme activity. nih.gov For instance, ECE-2, which shares significant homology with ECE-1, has been assayed using a FRET substrate, McaBk2, demonstrating the utility of this approach for the M13 family of metalloproteases. nih.govaatbio.com

Table 1: Components of FRET-Based Protease Assays Utilizing the DNP Moiety

| Component | Role | Example(s) | Source(s) |

| Quencher | Accepts energy from the fluorophore, preventing light emission. | DNP (from 6-((2,4-Dinitrophenyl)amino)hexanoic acid) | nih.govresearchgate.net |

| Fluorophore (Donor) | Emits light upon excitation, which is quenched by DNP in proximity. | Tryptophan (Trp), 7-Methoxycoumarin-4-acetic acid (MCA) | nih.govresearchgate.net |

| Enzyme | Cleaves the peptide substrate, separating the quencher and fluorophore. | Angiotensin I-Converting Enzyme (ACE), Endothelin-Converting Enzyme-1 (ECE-1) | nih.govaatbio.comstewarthendrickson.com |

| Peptide Substrate | A short amino acid sequence containing the enzyme's recognition and cleavage site. | Custom synthesized peptides incorporating the FRET pair. | anaspec.commedchemexpress.com |

Phospholipase and Protein Tyrosine Phosphatase Assays

The application of 6-((2,4-dinitrophenyl)amino)hexanoic acid extends to assays for other enzyme classes, notably phospholipases and protein tyrosine phosphatases (PTPs), often employing FRET-based principles.

In phospholipase A2 (PLA2) assays, substrate analogs have been designed incorporating a fluorescent group (like BODIPY) and a DNP quencher. drugbank.com The DNP group is attached to the head group of a phospholipid via an amino linker. When the enzyme hydrolyzes the fatty acid chain containing the fluorophore at the sn-2 position, the fluorophore is released from the quenching proximity of the DNP group, resulting in a detectable fluorescent signal. drugbank.com This strategy allows for sensitive measurement of PLA2 activity. drugbank.com

For Protein Tyrosine Phosphatase (PTP) assays, 6-((2,4-dinitrophenyl)amino)hexanoic acid is valuable in constructing FRET-based substrates. nih.gov A reference to a "Continuous assay of protein tyrosine phosphatases based on fluorescence resonance energy transfer" in connection with DNP-X acid (a common name for the compound) highlights its use in this context. nih.gov The assay design typically involves a phosphotyrosine-containing peptide labeled with a FRET donor/acceptor pair. The DNP group, incorporated via the hexanoic acid linker, can act as the quencher. PTP-catalyzed dephosphorylation of the tyrosine residue can induce a conformational change or cleavage event that alters the FRET efficiency, providing a signal to monitor enzyme activity. nih.govnih.gov

Investigations into Glutathione (B108866) Reductase Inhibition and Related Enzymes

While the dinitrophenyl moiety is central to the study of glutathione-related enzymes, the specific compound 6-((2,4-dinitrophenyl)amino)hexanoic acid is not directly identified as an inhibitor of glutathione reductase in the available literature. Research in this area primarily focuses on a different molecule, S-(2,4-Dinitrophenyl)glutathione. This related compound is known to be a substrate for glutathione-S-transferase and an irreversible inhibitor of glutathione reductase, with a reported Ki value of 30 µM. The inhibitory mechanism involves the dinitrophenyl group, but the context is its conjugation directly to glutathione. Therefore, investigations into glutathione reductase inhibition have utilized the DNP moiety on a glutathione backbone rather than on a hexanoic acid linker.

Peptide and Protein Conjugation for Structural and Functional Analysis

Derivatization of Amino Acids and Peptides for Labeling

6-((2,4-Dinitrophenyl)amino)hexanoic acid functions as an amine-reactive building block for labeling amino acids and peptides. nih.gov The carboxylic acid end of the molecule can be activated (for example, as an NHS ester) to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond. anaspec.comresearchgate.net

This derivatization serves two primary purposes:

Hapten Labeling: The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier like a protein. Peptides labeled with the DNP group can be readily detected and quantified using anti-DNP antibodies in various immunoassays. nih.gov

FRET Quenching: As discussed previously, the DNP group can be introduced into a peptide to serve as a FRET quencher, enabling the design of probes to study enzyme activity or protein-protein interactions. nih.govresearchgate.net

Modification of Protein Structures for Immune Electron Microscopy

The property of the DNP group as a potent hapten is exploited for labeling proteins for subsequent visualization via immune electron microscopy (IEM). A protein of interest can be chemically modified with 6-((2,4-dinitrophenyl)amino)hexanoic acid. The DNP tag on the protein can then be specifically targeted by a primary anti-DNP antibody. For visualization at the ultrastructural level, this primary antibody is then recognized by a secondary antibody that is conjugated to an electron-dense marker, most commonly a colloidal gold nanoparticle. When viewed with a transmission electron microscope, the gold particles appear as distinct black dots, revealing the subcellular localization of the DNP-labeled protein with high precision.

Peptide Backbone Modification for Bioavailability and Modulated Activity

Incorporating 6-aminohexanoic acid (Ahx), the backbone of the title compound, into a peptide chain serves as a method of backbone modification. anaspec.commedchemexpress.com This non-standard amino acid acts as a flexible, hydrophobic spacer, which can alter the peptide's conformation and, consequently, its biological activity and bioavailability. anaspec.comnih.gov

Studies on plasmin inhibitors have shown that inserting 6-aminohexanoic acid (also known as ε-aminocaproic acid or EACA) into peptide sequences can significantly modulate their inhibitory activity. medchemexpress.com For example, peptides containing the sequence –Ala–Phe–Lys–EACA– have demonstrated potent and selective inhibition of plasmin. medchemexpress.com By using 6-((2,4-dinitrophenyl)amino)hexanoic acid instead of simple 6-aminohexanoic acid, researchers can introduce this activity-modulating linker while simultaneously adding a DNP tag for detection, quantification, or other applications. This dual-function modification is a powerful strategy in peptide design for creating novel therapeutic or diagnostic agents.

Table 2: Examples of Peptide Modification with 6-Aminohexanoic Acid (Ahx/EACA) and Resulting Activity

| Peptide Sequence | Target Enzyme | Observed Activity | Source(s) |

| H–d-Ala–Phe–Lys–EACA–NH₂ | Plasmin | High inhibitory activity (IC₅₀ = 0.02 mM) | medchemexpress.com |

| H–d-Ala–Phe–Lys–EACA–OH | Plasmin | Moderate inhibitory activity (IC₅₀ = 3.37 mM) | medchemexpress.com |

| H–Ala–Phe–EACA–OH | Plasmin | Complete loss of activity | medchemexpress.com |

Molecular Interactions and Biological Mechanisms of 6 2,4 Dinitrophenyl Amino Hexanoic Acid Conjugates

Elucidating Protein-Ligand and Protein-Protein Interactions

Conjugates of 6-((2,4-dinitrophenyl)amino)hexanoic acid are instrumental in studying and elucidating protein-ligand and protein-protein interactions. The DNP group acts as a versatile molecular tag, or hapten, which can be specifically recognized by anti-DNP antibodies. This interaction forms the basis of numerous immunoassays and protein interaction studies. nih.gov

Research has demonstrated that when 6-((2,4-dinitrophenyl)amino)hexanoic acid is conjugated to proteins, it can be used to probe the binding affinities and kinetics of protein-protein interactions. For instance, by labeling a protein of interest with the DNP group, its interaction with another protein can be detected and quantified using an anti-DNP antibody in techniques such as co-immunoprecipitation and Western blotting. youtube.com The strength of the interaction between the DNP-conjugated protein and its partner can be inferred from the amount of complex precipitated by the anti-DNP antibody.

Furthermore, the thermodynamics of these interactions have been investigated. Studies on the binding of DNP-containing ligands to anti-DNP antibodies have revealed an enthalpy-entropy compensation mechanism. nih.gov At lower temperatures, the binding is primarily driven by enthalpy changes, while at physiological and higher temperatures, the entropy factor becomes the major contributor to the free energy of the reaction. nih.gov This highlights the dynamic nature of the protein-ligand interaction involving the DNP moiety.

Beyond the well-studied DNP-antibody interaction, the DNP group can also interact with other proteins. A notable example is its binding to the uncoupling protein 1 (UCP1), where it binds within a central cavity of the protein. nih.gov This interaction demonstrates that the DNP moiety can serve as a ligand for proteins other than antibodies, expanding its utility in probing a wider range of protein-ligand interactions.

The use of 6-((2,4-dinitrophenyl)amino)hexanoic acid conjugates also extends to studying the spatial organization of proteins. By decorating DNA nanostructures with DNP, researchers have been able to investigate the spatial requirements for antibody binding and the subsequent activation of cellular responses, such as mast cell degranulation. nih.gov These studies provide valuable insights into how the arrangement of ligands on a surface influences protein-protein interactions and downstream signaling events.

Table 1: Thermodynamic Parameters of DNP-Ligand Binding to Antibodies

| Antibody | Ligand | Temperature (°C) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

|---|---|---|---|---|---|

| Rabbit anti-DNP IgG | ξ-DNP-L-Lysine | 37 | - | - | Major contributor |

| Bovine colostral anti-DNP IgG1 | ξ-DNP-L-Lysine | >37 | - | - | Predominant |

Data adapted from a study on enthalpy-entropy compensation in dinitrophenyl-anti-dinitrophenyl antibody interactions. The study indicated the relative contributions of enthalpy and entropy rather than providing specific numerical values for ΔG°, ΔH°, and ΔS° under all conditions. nih.gov

Influence of the Dinitrophenyl Moiety on Molecular Recognition and Binding Specificity

The dinitrophenyl (DNP) group is a key determinant in the molecular recognition and binding specificity of 6-((2,4-dinitrophenyl)amino)hexanoic acid conjugates. As a small chemical entity, or hapten, the DNP group itself is not immunogenic but becomes so when conjugated to a larger carrier molecule, such as a protein. nih.gov This elicits a strong and specific antibody response, primarily directed against the DNP moiety.

The specificity of anti-DNP antibodies is remarkable, with the ability to recognize the DNP group even when it is part of a larger, complex molecule. nih.gov However, the context in which the DNP group is presented—that is, the nature of the carrier molecule—can influence the binding affinity and specificity. Studies with a series of DNP-oligolysine conjugates have shown that anti-DNP antibodies can recognize the precise chain length of the oligolysine carrier, suggesting that the antibody's binding site accommodates not only the DNP hapten but also adjacent parts of the carrier molecule. nih.govmdpi.com This indicates that while the DNP group is the primary recognition element, the surrounding molecular environment fine-tunes the binding interaction.

The structural basis for DNP recognition has been elucidated through crystallographic studies of anti-DNP antibody Fab fragments complexed with DNP-containing haptens. These studies reveal that the DNP ring is typically situated in a hydrophobic pocket formed by aromatic amino acid residues, such as tryptophan, within the antibody's complementarity-determining regions. nih.gov This hydrophobic interaction is a major contributor to the binding affinity.

Interestingly, the interaction of the DNP moiety is not limited to antibodies. As mentioned earlier, DNP binds to a cavity in the uncoupling protein 1 (UCP1). nih.gov In this context, the binding site for DNP overlaps with that of ATP, suggesting a competitive binding mechanism. This finding underscores that the DNP group can be recognized by different types of protein binding pockets, although the nature and specificity of these interactions will vary depending on the protein's structure and function.

Furthermore, a study of clinical-stage therapeutic antibodies found that a significant percentage showed binding to DNP conjugated to albumin. nih.gov This interaction was correlated with unfavorable features such as polyreactivity and a tendency for self-association, suggesting that binding to DNP can be an indicator of an antibody's broader reactivity profile. nih.gov

Table 2: Binding Characteristics of DNP-Conjugates to Anti-DNP Antibodies

| Conjugate | Antibody | Key Finding |

|---|---|---|

| DNP-oligolysines | Guinea pig anti-DNP | Antibody recognizes the precise chain length of the oligolysine carrier. |

| DNP-spin-label hapten | Murine monoclonal anti-DNP Fab | DNP ring is sandwiched between two tryptophan residues in the binding pocket. |

| DNP-decorated DNA nanostructures | Anti-DNP IgE and IgG | The spatial arrangement of DNP haptens influences antibody binding and cellular activation. |

This table summarizes key findings from various studies on the interaction of DNP conjugates with anti-DNP antibodies. nih.govnih.govmdpi.comnih.gov

Conformational Dynamics and the Role of the Hexanoic Acid Linker

The hexanoic acid linker, also known as 6-aminohexanoic acid (Ahx), plays a crucial role in the functionality of 6-((2,4-dinitrophenyl)amino)hexanoic acid conjugates. This linker is a flexible and hydrophobic spacer that connects the DNP recognition motif to the molecule of interest. nih.govnih.gov Its primary function is to provide spatial separation between the DNP group and the conjugated biomolecule, which can be critical for maintaining the biological activity of both components.

The flexibility of the hexanoic acid linker is a key attribute. Comprising a chain of six carbon atoms, it possesses multiple rotatable single bonds, which allows the DNP group to adopt a wide range of orientations relative to the conjugated molecule. researchgate.net This conformational freedom can be advantageous in several ways. For instance, it can reduce steric hindrance that might otherwise prevent the DNP group from accessing the binding pocket of an anti-DNP antibody or another target protein. nih.gov By allowing the DNP moiety to extend away from the surface of the conjugated protein, the linker ensures that the hapten is readily available for recognition.

Studies on peptides incorporating 6-aminohexanoic acid as a linker have shown that it can facilitate the adoption of desired secondary structures, such as β-turns. nih.gov This suggests that the linker is not merely a passive spacer but can actively influence the conformational landscape of the entire conjugate. By introducing a flexible element, the hexanoic acid linker can allow different domains of a complex biomolecule to function independently without interfering with each other. nih.gov

While direct, quantitative studies on the conformational dynamics of the hexanoic acid linker within the specific context of 6-((2,4-dinitrophenyl)amino)hexanoic acid conjugates are not extensively reported, its well-established properties as a flexible and hydrophobic spacer in numerous other bioconjugates provide a strong basis for understanding its role. nih.govnih.gov The ability of this linker to provide conformational flexibility is a critical design element in the development of probes and tools for studying molecular and cellular biology.

Table 3: Properties and Functions of the Hexanoic Acid Linker

| Property | Description | Implication for Conjugates |

|---|---|---|

| Flexibility | Multiple rotatable C-C single bonds. | Allows the DNP group to adopt various spatial orientations, reducing steric hindrance and facilitating binding. |

| Hydrophobicity | Composed of a six-carbon alkyl chain. | Can contribute to non-specific binding interactions and influences the overall solubility and aggregation properties of the conjugate. |

| Spacer Function | Provides physical separation between the DNP moiety and the conjugated biomolecule. | Helps to preserve the native structure and function of the conjugated protein. |

| Conformational Influence | Can promote the formation of specific secondary structures in peptides. | Can be used to engineer the overall conformation and activity of the bioconjugate. |

This table summarizes the key properties of the 6-aminohexanoic acid linker and their implications for the function of 6-((2,4-dinitrophenyl)amino)hexanoic acid conjugates. nih.govnih.govnih.govresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are fundamental for the separation of 6-((2,4-Dinitrophenyl)amino)hexanoic acid from complex mixtures, allowing for its precise characterization and quantification. High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of amino acids and their derivatives. actascientific.com For compounds like 6-((2,4-Dinitrophenyl)amino)hexanoic acid, reversed-phase HPLC (RP-HPLC) is often the method of choice. actascientific.com The dinitrophenyl (DNP) group provides a strong chromophore, making UV detection a straightforward and effective method for quantification. nih.gov The separation is typically achieved on a C18 column, and the mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile. nih.gov For instance, a rapid resolution liquid chromatography (RRLC) method developed for DNP-derivatized amino acids utilized a ternary gradient elution to achieve good separation within 10 minutes, with UV detection set at 360 nm. nih.gov The retention time for a specific DNP-amino acid derivative is a key parameter for its identification. researchgate.net

For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (MS), particularly with an electrospray ionization (ESI) source (LC-ESI-MS). This hyphenated technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific to the analyte. LC-MS/MS, or tandem mass spectrometry, further enhances specificity by monitoring the fragmentation of the parent ion into specific product ions. nih.gov This approach has been successfully used for the analysis of 2,4-dinitrophenol (B41442) (DNP) and its metabolites in biological fluids, demonstrating its utility for related compounds. nih.govresearchgate.net The combination of liquid chromatography for separation and mass spectrometry for detection provides a robust platform for the unambiguous identification and quantification of 6-((2,4-Dinitrophenyl)amino)hexanoic acid in complex biological samples.

| Parameter | HPLC Condition 1 | HPLC Condition 2 |

| Column | Newcrom AH, 4.6x150 mm, 5 µm | Agilent Zorbax Eclipse Plus C18, 4.6 mm×50 mm, 1.8 μm |

| Mobile Phase | Acetonitrile/Water (50/50) with 0.1% Sulfuric Acid | Ternary gradient elution |

| Flow Rate | 1.0 ml/min | 1.5 mL/min |

| Detection | UV at 200 nm sielc.com | UV at 360 nm nih.gov |

| Temperature | Not specified | 45°C nih.gov |

| Application | Analysis of 6-Aminocaproic Acid | Analysis of DNP-derivatized amino acids |

This table presents example HPLC conditions used for the analysis of the parent amino acid and DNP-derivatized amino acids.

Derivatization is a technique used to convert an analyte into a product with properties that are more suitable for analysis, such as enhanced detectability or improved chromatographic behavior. actascientific.com Both pre-column and post-column derivatization strategies are employed in the analysis of amino acids. shimadzu.eu

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is injected into the HPLC system. shimadzu.eu This is the strategy used to synthesize 6-((2,4-Dinitrophenyl)amino)hexanoic acid itself, where 6-aminohexanoic acid is reacted with 2,4-dinitrofluorobenzene (DNFB). researchgate.net The advantages of pre-column derivatization include lower reagent consumption and the ability to use a wider range of reagents and simpler instrument configurations. shimadzu.eu DNFB is a widely used pre-column derivatization reagent because it reacts with primary and secondary amino acids to form stable DNP-derivatives that have strong UV absorbance, facilitating their detection. researchgate.netcreative-proteomics.com Other common pre-column derivatization reagents include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and phenyl isothiocyanate (PITC). actascientific.com

Post-column derivatization , on the other hand, involves the reaction of the analyte with a derivatizing agent after it has been separated on the HPLC column but before it reaches the detector. shimadzu.com This method offers excellent reproducibility and can be easily automated. shimadzu.com Since the separation occurs before the reaction, it is less susceptible to interference from the sample matrix. shimadzu.eushimadzu.com Common reagents for post-column derivatization of amino acids include ninhydrin, which allows for visible absorption detection, and o-phthalaldehyde (OPA) for fluorescence detection. shimadzu.comaurigaresearch.com While post-column derivatization is a powerful technique, the formation of 6-((2,4-Dinitrophenyl)amino)hexanoic acid is inherently a pre-column derivatization process. researchgate.net

| Derivatization Strategy | Description | Advantages | Disadvantages |

| Pre-column | Analyte is derivatized before injection into the HPLC. shimadzu.eu | Consumes less reagent, simpler instrumentation, allows for higher sensitivity. shimadzu.eushimadzu.com | Sample preparation can be more complex. creative-proteomics.com |

| Post-column | Analyte is derivatized after separation on the column and before detection. shimadzu.com | Excellent quantitation and reproducibility, less prone to matrix effects. shimadzu.eushimadzu.com | Higher reagent consumption, limited choice of reagents. shimadzu.com |

Radiochemical Labeling and Tracing for Biochemical Studies

Radiochemical labeling is a powerful technique for tracing the fate of molecules in biochemical and metabolic studies. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of 6-((2,4-Dinitrophenyl)amino)hexanoic acid, its uptake, distribution, and metabolism within a biological system can be monitored with high sensitivity.

The synthesis of a radiolabeled version of 6-((2,4-Dinitrophenyl)amino)hexanoic acid could be achieved by using either radiolabeled 6-aminohexanoic acid or a radiolabeled dinitrophenylating agent. Once introduced into a biological system, the location and concentration of the radiolabeled compound can be tracked over time using techniques like liquid scintillation counting or autoradiography. This approach provides invaluable insights into the pharmacokinetics and metabolic pathways of the compound. While direct studies on the radiolabeling of this specific compound are not widely published, the principles of stable-isotope tracing of amino acids to identify metabolic by-products are well-established and demonstrate the utility of such labeling techniques in metabolic research. nih.gov For example, ¹³C stable-isotope tracing has been used to track the sources of secreted by-products in cell cultures, a similar principle to what could be applied with radiolabeled 6-((2,4-Dinitrophenyl)amino)hexanoic acid to understand its biochemical journey. nih.gov

Computational Chemistry and Molecular Modeling of 6 2,4 Dinitrophenyl Amino Hexanoic Acid Systems

Quantum Chemical Calculations and Spectroscopic Property Prediction of Dinitrophenyl Analogues

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the spectroscopic properties of molecules. researchgate.netyoutube.com For dinitrophenyl compounds, these methods provide deep insights into their vibrational and electronic spectra.

DFT methods, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netnih.gov These theoretical frequencies, corresponding to infrared (IR) and Raman spectra, generally show good correlation with experimental data after appropriate scaling. researchgate.netresearchgate.net For instance, studies on 2,4-dinitrophenol (B41442) (DNP), an analogue of the title compound's core structure, have successfully assigned experimental vibrational bands to specific molecular motions, such as O-H bending, and nitro-group stretching, by comparing them with DFT-calculated normal modes. researchgate.net The combined use of experimental and theoretical data allows for a validated understanding of the molecule's structural and vibrational characteristics. researchgate.net

The prediction of electronic spectra, such as UV-Vis absorption, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comyoutube.com This approach calculates the energies of electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For dinitrophenyl analogues, TD-DFT can predict the maximum absorption wavelengths (λmax) with reasonable accuracy compared to experimental measurements in various solvents. researchgate.netpnas.org Studies on 2,4-dinitrophenol have decomposed its UV absorption spectrum into several bands, attributing them to specific π→π* transitions localized on the nitro-substituted phenyl ring. pnas.org The accuracy of these predictions depends on the chosen functional and the inclusion of solvent effects in the calculation. mdpi.com

Below is a table comparing experimental and calculated vibrational frequencies for 2,4-dinitrophenol (DNP), a structural analogue, demonstrating the predictive power of DFT calculations.

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Bending | 1194 | 1197 |

| NO₂ Symmetric Stretch | 1351 | - |

| Ring C-C Stretch | 1534 | - |

| NO₂ Asymmetric Stretch | 1464 | - |

| Table compiled from data reported in studies on 2,4-dinitrophenol. researchgate.net |

Molecular Docking and Dynamics Simulations for Interaction Profile Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 6-((2,4-dinitrophenyl)amino)hexanoic acid, and a macromolecular target, typically a protein or DNA. researchgate.netmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on binding energy. For example, a dinitrophenyl hydrazine (B178648) (DNP) derivative of lanosterol (B1674476) was studied as a potential inhibitor of P. falciparum transketolase. researchgate.net Molecular docking revealed that the DNP derivative could bind to the enzyme's active site with a favorable binding energy, suggesting its potential as an inhibitor. researchgate.net Docking studies can identify key interactions, such as hydrogen bonds and steric clashes, that stabilize or destabilize the ligand-receptor complex. mdpi.com

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.govyoutube.com Starting from a docked pose, an MD simulation can assess the stability of the ligand-protein complex, the flexibility of the ligand and protein, and the role of solvent molecules. researchgate.netyoutube.com These simulations solve Newton's equations of motion for all atoms in the system, providing trajectories that reveal conformational changes and interaction patterns at an atomic scale. researchgate.net The analysis of MD trajectories can include metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. nih.gov MD simulations have been used to refine the understanding of how various ligands, including those with structures analogous to dinitrophenyl derivatives, bind to their targets, confirming the stability of binding modes and the importance of specific interactions. researchgate.netresearchgate.net

The combination of these techniques is crucial for predicting the interaction profile of a molecule. For instance, a study on a dinitrophenylhydrazine derivative of lanosterol used docking to identify a potential binding mode and MD simulations to confirm the stability of this interaction with P. falciparum transketolase, which correlated well with in-vivo antimalarial activity. researchgate.net

| Computational Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Binding pose, docking score/binding energy, key amino acid interactions. |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. | Trajectory of atomic motion, complex stability (RMSD), conformational changes, interaction dynamics. |

Structure-Activity Relationship (SAR) and Rational Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can identify key chemical features—pharmacophores—responsible for the desired effect. nih.gov For compounds containing the dinitrophenyl moiety, SAR would involve exploring how changes to the substituents on the phenyl ring, or modifications to the hexanoic acid side chain, impact its interactions with a biological target. nih.govmdpi.com

Rational design utilizes the insights gained from SAR, along with structural information from techniques like X-ray crystallography, NMR, and computational modeling, to design new molecules with improved potency, selectivity, and other desirable properties. nih.gov182.160.97slideshare.net The process is iterative, involving design, synthesis, and testing, guided by a molecular-level understanding of the target-ligand interactions. slideshare.net

The dinitrophenyl group itself can be a critical component in rational design. For example, in the context of enzyme inhibitors, the nitro groups can act as hydrogen bond acceptors, while the phenyl ring can engage in π-stacking or hydrophobic interactions within a protein's active site. 182.160.97 The hexanoic acid chain provides a flexible linker that can be optimized to position the dinitrophenyl headgroup correctly for binding, and its terminal carboxyl group can form crucial ionic or hydrogen bond interactions. 182.160.97

The principles of rational design can be applied to develop inhibitors for various enzymes by using scaffolds that mimic the transition state of the enzymatic reaction or by designing molecules that fit specifically into the active site. nih.gov182.160.97 Computational methods like QSAR (Quantitative Structure-Activity Relationship) can be employed to build mathematical models that correlate physicochemical properties of a series of dinitrophenyl analogues with their activity, further refining the design process. slideshare.net This synergy between experimental data and computational modeling accelerates the discovery of novel and effective molecules. researchgate.net

Environmental and Metabolic Fate Studies of Dinitrophenyl Containing Compounds

Biochemical Pathways of Metabolism (e.g., related dinitrophenyl compounds and aminocaproic acid)

The metabolism of 6-((2,4-Dinitrophenyl)amino)hexanoic acid can be inferred by examining the metabolic pathways of its constituent parts: the 2,4-dinitrophenyl (DNP) group and the aminocaproic acid backbone.

Metabolism of 2,4-Dinitrophenol (B41442) (2,4-DNP)

The metabolism of 2,4-DNP primarily occurs in the liver and involves the sequential reduction of its nitro groups. cdc.gov This process, catalyzed by nitroreductases, results in the formation of several metabolites. The primary metabolites identified in both human and animal studies are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. cdc.gov Further reduction can lead to the formation of 2,4-diaminophenol. cdc.gov For instance, in vitro studies using rat liver homogenates identified both 2-amino-4-nitrophenol and 4-amino-2-nitrophenol as metabolic products. cdc.gov These amine metabolites can also undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion in the urine. cdc.gov

| Precursor Compound | Key Metabolic Pathway | Primary Metabolites |

| 2,4-Dinitrophenol (2,4-DNP) | Nitro group reduction | 2-amino-4-nitrophenol, 4-amino-2-nitrophenol, 2,4-diaminophenol |

Metabolism of Aminocaproic Acid

Aminocaproic acid, also known as 6-aminohexanoic acid, undergoes limited metabolism in the body. nih.gov A significant portion of an administered dose, approximately 65%, is excreted unchanged in the urine. drugbank.compharmacompass.com The primary metabolic pathway for the portion that is metabolized involves its conversion to adipic acid. nih.govdrugbank.compharmacompass.com This suggests that the hexanoic acid backbone of 6-((2,4-Dinitrophenyl)amino)hexanoic acid is likely to be relatively stable metabolically, with a significant fraction potentially being excreted intact or as the adipic acid derivative.

| Precursor Compound | Key Metabolic Pathway | Primary Metabolite | Percentage Excreted Unchanged |

| Aminocaproic Acid | Oxidation | Adipic Acid | ~65% |

Abiotic and Biotic Degradation Mechanisms of Dinitrophenyl-Containing Structures

Dinitrophenyl compounds are subject to both abiotic and biotic degradation processes in the environment, which determine their persistence and fate.

Abiotic Degradation

Abiotic degradation of dinitrophenyl structures can occur through processes such as photolysis. For example, the related compound 2,4-dinitroanisole (DNAN) undergoes photolysis to yield intermediates like 2,4-dinitrophenol itself. nih.gov While sunlight is a potential driver for the transformation of DNP in surface soils or water, its penetration is limited, making photolysis less significant at subsurface levels. cdc.gov Chemical transformation processes in water and soil for DNPs have not been identified as significant degradation pathways. cdc.gov

Biotic Degradation

Biodegradation is considered the most significant process for the breakdown of dinitrophenols in soil and water. cdc.gov A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade 2,4-DNP. cdc.govhibiscuspublisher.com The degradation pathways are dependent on the specific microorganisms and environmental conditions, such as the presence or absence of oxygen. cdc.gov

Under aerobic conditions, bacteria such as Pseudomonas, Rhodococcus, and Burkholderia species can mineralize 2,4-DNP. cdc.govhibiscuspublisher.com The degradation can proceed through the release of nitrite ions and the formation of intermediates like 4-nitrophenol and benzoquinone. hibiscuspublisher.com Some fungi, like Fusarium oxysporum, are also capable of degrading 2,4-DNP. cdc.gov

Anaerobic biodegradation of 2,4-DNP has also been observed, although it can be slower and the compound may be inhibitory to methanogenic microorganisms at high concentrations. hibiscuspublisher.comresearchgate.net In anaerobic aquifer slurries, 2,4-DNP was shown to be depleted, with the initial step being an abiotic reduction to 2-amino-4-nitrophenol, which was then further metabolized by microorganisms under methanogenic and sulfate-reducing conditions. usgs.gov

| Degradation Type | Mechanism | Key Organisms/Conditions | Common Intermediates |

| Abiotic | Photolysis | Sunlight (surface) | 2-hydroxy-4-nitroanisole, 2,4-dinitrophenol (from DNAN) |

| Biotic (Aerobic) | Microbial Metabolism | Pseudomonas sp., Rhodococcus sp., Fusarium oxysporum | 4-nitrophenol, benzoquinone, nitrite ions |

| Biotic (Anaerobic) | Microbial Metabolism | Methanogenic and sulfate-reducing consortia | 2-amino-4-nitrophenol |

Environmental Transformation Products and Pathways (general dinitrophenyl context)

The environmental transformation of dinitrophenyl compounds leads to a variety of products, primarily through reductive and oxidative pathways.

The reduction of the nitro groups is a common initial step in the environmental transformation of dinitrophenyl compounds, similar to the metabolic pathways observed in organisms. In the case of 2,4-DNP, this leads to the formation of 2-amino-4-nitrophenol and subsequently 2,4-diaminophenol. usgs.gov These amino derivatives are also key transformation products for other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitroanisole (DNAN). nih.govresearchgate.net For DNAN, reduction regioselectively produces 2-amino-4-nitroanisole, which can be further reduced to 2,4-diaminoanisole under anaerobic conditions. nih.gov

These amino-derivatives can have different environmental behaviors compared to the parent compounds. For example, the amino derivatives of DNAN exhibit enhanced irreversible sorption to soil, which reduces their bioavailability. nih.gov

Photochemical degradation represents another transformation pathway. As mentioned, photolysis of DNAN can produce 2,4-dinitrophenol. nih.gov For TNT, photochemically induced oxidation of the methyl group can lead to derivatives of benzyl alcohol, benzaldehyde, and benzoic acid. researchgate.net While 6-((2,4-Dinitrophenyl)amino)hexanoic acid lacks a methyl group for such oxidation, photochemical reactions could potentially alter the dinitrophenyl ring or the hexanoic acid chain.

| Parent Compound Family | Transformation Pathway | Key Transformation Products |

| Dinitrophenols (e.g., 2,4-DNP) | Biotic/Abiotic Reduction | 2-amino-4-nitrophenol, 2,4-diaminophenol |

| Dinitroanisoles (e.g., DNAN) | Reduction, Photolysis | 2-amino-4-nitroanisole, 2,4-diaminoanisole, 2,4-dinitrophenol |

| Trinitrotoluenes (e.g., TNT) | Reduction, Photochemical Oxidation | Amino-dinitrotoluenes, Azo- and Azoxy-dinitrotoluenes, Benzoic acid derivatives |

Future Directions and Emerging Research Avenues for 6 2,4 Dinitrophenyl Amino Hexanoic Acid

Novel Probe Development for Advanced Cellular Imaging and Diagnostics

The structural characteristics of 6-((2,4-dinitrophenyl)amino)hexanoic acid make it an excellent candidate for the development of sophisticated molecular probes. Future research is focused on harnessing its dinitrophenyl moiety for highly specific detection and its linker for optimal conjugation and performance in various imaging modalities.

One primary area of development is in hapten-based diagnostics . The DNP group is not naturally found in biological systems, making it an ideal target for highly specific anti-DNP antibodies. synabs.be By conjugating 6-((2,4-dinitrophenyl)amino)hexanoic acid to molecules that bind to specific cellular targets, researchers can create versatile probes. For instance, the amine-reactive succinimidyl ester of this compound, often referred to as DNP-X, SE, is used to create bioconjugates that can be precisely detected by anti-DNP antibodies in immunoassays like ELISA, Western blotting, and immunofluorescence. fishersci.co.ukfishersci.cafishersci.com The seven-atom aminohexanoyl spacer is crucial as it extends the DNP hapten away from the conjugated biomolecule, reducing steric hindrance and increasing accessibility for antibody binding. fishersci.co.ukfishersci.ca

Another promising avenue is the creation of fluorescence resonance energy transfer (FRET) probes . The dinitrophenyl group can act as an effective fluorescence quencher for certain fluorophores like tryptophan. aatbio.comanaspec.com By incorporating 6-((2,4-dinitrophenyl)amino)hexanoic acid into a peptide or other biomolecule alongside a fluorescent amino acid, probes can be designed to signal changes in conformation or enzymatic activity. Cleavage of the probe, for example, separates the quencher from the fluorophore, resulting in a detectable fluorescent signal.

Furthermore, the dinitrophenyl group is being explored in the context of Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) . DNP is a technique that dramatically enhances the signal intensity in NMR and MRI by transferring the high spin polarization of electrons to nuclear spins. youtube.comyoutube.com While the core of DNP relies on stable radical polarizing agents, the development of targeted DNP probes is an active area of research. researchgate.netnih.govnih.gov Derivatives of 6-((2,4-dinitrophenyl)amino)hexanoic acid could be incorporated into larger molecular assemblies or nanoparticles designed to report on specific metabolic processes or cellular environments with unprecedented sensitivity. youtube.com Research in amino acid PET imaging for neuro-oncology highlights the importance of developing novel tracers for differentiating tumors from non-neoplastic tissues and monitoring therapy response, a field where DNP-enhanced methods could offer significant advantages. nih.govfrontiersin.org

Table 1: Applications in Novel Probe Development

| Research Area | Probe Type | Role of 6-((2,4-Dinitrophenyl)amino)hexanoic Acid | Key Advantages |

|---|---|---|---|

| Immunoassays | Hapten-Conjugate Probe | Provides the DNP hapten for antibody recognition and a spacer for accessibility. fishersci.co.uk | High specificity and versatility in various assay formats (ELISA, IHC, Flow Cytometry). synabs.be |

| FRET Assays | Quencher | Acts as an efficient fluorescence quencher for fluorophores like tryptophan. aatbio.comanaspec.com | Enables real-time monitoring of enzymatic activity or conformational changes. |

| DNP-NMR/MRI | Component of Targeted Agent | Potential to be part of a larger probe for targeted, hyperpolarized imaging. | Could dramatically increase imaging sensitivity for metabolic studies. youtube.com |

| Fluorescent Sensing | Recognition/Quenching Unit | The dinitrophenyl group can be used as a recognition site or quencher for specific analytes like H₂S. nih.gov | High selectivity and "turn-on" fluorescence for detecting small molecules in biological systems. nih.gov |

Exploration of Therapeutic Potential and Targeted Drug Delivery Systems

The future therapeutic applications of 6-((2,4-dinitrophenyl)amino)hexanoic acid and its derivatives are centered on leveraging the DNP group as an immunological anchor to direct the body's own immune system against diseases.

A key strategy is the development of Antibody-Recruiting Molecules (ARMs) . These are bifunctional molecules designed to bind to a pathogenic cell or virus on one end, while the other end, featuring a hapten like DNP, recruits endogenous anti-DNP antibodies that are naturally present in most humans. nih.gov This ternary complex formation can trigger immune-mediated destruction of the target, such as antibody-dependent cell-mediated cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). nih.gov The 6-aminohexanoic acid component serves as a flexible and hydrophobic linker, providing the necessary spatial separation and orientation for the two ends of the ARM to function effectively. nih.gov This approach is being investigated for cancer immunotherapy, where ARMs could redirect the immune system to attack tumor cells. researchgate.net

Building on this concept is the development of a universal Chimeric Antigen Receptor (CAR) T-cell therapy . Instead of engineering CAR-T cells to recognize a specific tumor antigen, a universal anti-DNP CAR-T cell can be created. nih.gov These cells can then be directed against various cancers by administering DNP-conjugated adaptor molecules, such as antibodies or peptides that specifically bind to tumor antigens. Research has shown that site-specific conjugation of DNP, for instance within the flexible peptide linker of a single-chain antibody fragment, is crucial for efficacy. nih.gov The 6-((2,4-dinitrophenyl)amino)hexanoic acid molecule is an ideal building block for creating these DNP-modified adaptors.

The 6-aminohexanoic acid linker itself is widely used in drug delivery systems to connect targeting ligands to therapeutic payloads or nanoparticle scaffolds. nih.govresearchgate.net Its flexibility and hydrophobicity can be tuned to optimize the pharmacokinetic properties of a drug conjugate. nih.gov For example, it has been used to link arginine molecules to dendrimers to improve cellular uptake and as a spacer in peptide-based therapeutics to ensure proper folding and activity. nih.gov Future work will likely involve incorporating 6-((2,4-dinitrophenyl)amino)hexanoic acid into sophisticated drug delivery systems where the DNP moiety could serve as a secondary targeting or imaging component, in addition to the primary therapeutic action.

Table 2: Research in Therapeutic and Drug Delivery Applications

| Therapeutic Strategy | Mechanism | Role of 6-((2,4-Dinitrophenyl)amino)hexanoic Acid | Potential Indication |

|---|---|---|---|

| Antibody-Recruiting Molecules (ARMs) | Recruits endogenous anti-DNP antibodies to target cells, inducing immune-mediated killing. nih.gov | Serves as the DNP hapten and flexible linker in the bifunctional molecule. nih.gov | Cancer, Infectious Diseases. nih.gov |

| Universal CAR-T Cell Therapy | DNP-conjugated adaptors bridge anti-DNP CAR-T cells with tumor cells. nih.gov | Used to synthesize the DNP-adaptor molecules. | Various Cancers. nih.gov |

| Targeted Drug Delivery | Linker connects a targeting moiety to a drug or nanoparticle. researchgate.net | Provides a flexible, hydrophobic spacer to improve drug properties. nih.gov | Broad (dependent on drug and target). |

| Peptidomimetic Immunotherapeutics | DNP-functionalized peptides bind to tumor receptors and recruit anti-DNP antibodies. consensus.app | Provides the DNP hapten to a tumor-targeting peptide, enhancing antitumor efficacy. consensus.app | Lung Cancer and other solid tumors. consensus.app |

Integration into Biosensing Platforms and Advanced Materials Science

The distinct chemical properties of 6-((2,4-dinitrophenyl)amino)hexanoic acid are being explored for the creation of next-generation biosensors and functional materials. The specific and high-affinity interaction between the DNP group and anti-DNP antibodies is a cornerstone of this research. nih.gov

In biosensing , this molecule is a key component for developing highly sensitive and specific immunoassays. For example, fluorescent biosensors have been developed for the near real-time detection of 2,4-dinitrophenol (B41442) (DNP) by immobilizing a DNP-protein conjugate on a solid support. nih.gov The assay works on a competitive binding principle, where free DNP in a sample competes with the immobilized DNP for binding to a limited amount of fluorescently-labeled anti-DNP antibody. This principle is being adapted to various platforms, including electrochemical sensors that can detect DNP at picomolar concentrations. rsc.org Such sensors, based on nanomaterials like Fe₃O₄@Ag@Ni nanoparticles, offer promise for environmental monitoring and healthcare diagnostics. rsc.org

The development of functional polymers and materials represents another exciting frontier. The 6-aminohexanoic acid backbone is a monomer used in the synthesis of nylon, a widely used polyamide. nih.govresearchgate.net By using 6-((2,4-dinitrophenyl)amino)hexanoic acid as a comonomer, it is possible to synthesize polymers with pendant DNP groups. These functionalized polymers could be used to create surfaces or materials with specific recognition capabilities. For example, a DNP-functionalized polymer surface could be used to selectively capture anti-DNP antibody-tagged cells or biomolecules for purification or analysis. This opens up possibilities in areas like cell sorting, microfluidics, and the creation of "smart" materials that can respond to the presence of a specific biological target.

Table 3: Emerging Applications in Biosensing and Materials Science

| Application Area | Technology | Role of 6-((2,4-Dinitrophenyl)amino)hexanoic Acid | Performance Metrics / Potential |

|---|---|---|---|

| Electrochemical Biosensors | I-V method with nanomaterial-modified electrodes. rsc.org | The target analyte (or derivative) recognized by the sensor. | Detection limits as low as 5.4 pM for 2,4-DNP. rsc.org |

| Fluorescent Immunoassays | Competitive binding assays on solid supports. nih.gov | Used to create the DNP-protein conjugate for the solid phase. | Detection limits of 5 ng/mL of DNP have been achieved. nih.gov |

| Functional Polymers | Co-polymerization to create materials with recognition sites. | Serves as a monomer to introduce DNP groups into a polymer chain. | Creation of materials for selective binding, purification, or sensing applications. |

| Colorimetric Sensors | Chemosensors that change color upon binding to specific ions. researchgate.net | The dinitrophenol group acts as the core of the chemosensor. | Sequential detection of multiple ions (e.g., Cu²⁺ and S²⁻) is possible. researchgate.net |

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 6-((2,4-Dinitrophenyl)amino)hexanoic acid?

The synthesis typically involves coupling 2,4-dinitrophenyl groups to a hexanoic acid backbone via an amide linkage. A common approach is to react 2,4-dinitrofluorobenzene (DNFB) with 6-aminohexanoic acid under mildly basic conditions (pH 8–9) to facilitate nucleophilic aromatic substitution. Purification is critical due to byproducts; reversed-phase HPLC or silica gel chromatography is recommended, with solvent systems like methanol/water or dichloromethane/methanol. Purity validation (>99%) can be achieved via HPLC (C18 columns) and mass spectrometry (HRMS) .

Q. How does 6-((2,4-Dinitrophenyl)amino)hexanoic acid function as a FRET quencher in protein studies?

The compound’s dinitrophenyl (DNP) group acts as a Förster resonance energy transfer (FRET) quencher for tryptophan (Trp) or tyrosine (Tyr) residues. When the DNP moiety is within 20–50 Å of Trp/Tyr, it absorbs their fluorescence emission (λex ~280 nm) due to spectral overlap. This property is exploited in peptide/protein conformational studies. For example, labeling N-terminal amines with the compound enables real-time monitoring of structural changes via fluorescence quenching efficiency .

Q. What experimental designs are used to validate anti-DNP antibody interactions with this compound?

Surface plasmon resonance (SPR) and ELISA are standard methods. For SPR, immobilize the compound on a carboxylated sensor chip via EDC/NHS chemistry and measure binding kinetics (ka/kd) of anti-DNP antibodies. In ELISA, coat microplates with the compound (10–100 µg/mL in PBS), block with BSA, and quantify antibody binding using HRP-conjugated secondary antibodies. Cross-reactivity testing with structurally similar compounds (e.g., 2,4-dinitrophenol) is advised to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize the FRET quenching efficiency of this compound in complex biological systems?

Key factors include:

- Linker Length : The hexanoic acid spacer (6 carbons) balances flexibility and proximity to Trp/Tyr. Shorter linkers may reduce quenching efficiency due to steric hindrance.

- Solvent Effects : DMSO stock solutions (e.g., 10 mM, as in commercial preparations) require dilution into aqueous buffers (<1% DMSO) to avoid fluorescence interference.

- Derivative Comparison : The succinimidyl ester (SE) derivative (CAS 82321-04-8) offers higher amine reactivity, enabling faster conjugation to lysine residues .

Q. How should contradictory data on solvent stability or quenching efficiency be resolved?

Contradictions often arise from solvent polarity or pH variations. For example:

- DMSO Interference : High DMSO concentrations (>5%) alter fluorescence baselines. Use lower concentrations or validate with parallel controls.

- pH Sensitivity : The compound’s carboxylic acid group may protonate at low pH, altering solubility. Stability studies (pH 4–9, 4–37°C) with HPLC monitoring are recommended .

Q. What advanced techniques quantify the compound’s binding affinity to anti-DNP antibodies?

Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS). For kinetic profiling, bio-layer interferometry (BLI) using streptavidin-coated biosensors and biotinylated derivatives offers real-time binding curves. Competitive ELISA with DNP-BSA can determine IC50 values for antibody inhibition .

Q. What strategies ensure the compound’s stability in long-term biochemical assays?

Store lyophilized powder at –20°C and working solutions at 4°C (≤1 week). For prolonged storage in solution, use anhydrous DMSO (≤–80°C). Degradation is detectable via HPLC retention time shifts or loss of UV absorbance at 360 nm (λmax for DNP) .

Q. What novel applications leverage this compound’s unique properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro